molecular formula C15H17F4NO5S B2521251 [4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate CAS No. 2411275-74-4

[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate

Cat. No. B2521251
CAS RN: 2411275-74-4
M. Wt: 399.36
InChI Key: MRQNHNZBDYOAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate, also known as TFMFPC, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the function of ion channels in cells.

Scientific Research Applications

[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate has been used in scientific research as a tool for studying the function of ion channels, particularly the voltage-gated sodium channel Nav1.4. [4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate has been shown to bind to Nav1.4 and modify its gating properties, allowing researchers to investigate the role of Nav1.4 in cellular processes such as muscle contraction and pain sensation.

Mechanism of Action

[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate is believed to act as a gating modifier of Nav1.4 by binding to a specific site on the channel and altering its conformation. This results in changes to the electrical properties of the channel, affecting its ability to conduct sodium ions and altering the excitability of the cell.
Biochemical and Physiological Effects
[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate has been shown to have a range of biochemical and physiological effects, including altering the gating properties of Nav1.4, decreasing the amplitude of the sodium current, and increasing the rate of inactivation of the channel. These effects have been observed in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate in lab experiments is its specificity for Nav1.4, allowing researchers to investigate the function of this channel in isolation. However, [4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate has limitations in terms of its potency and selectivity, which can affect the interpretation of results. Additionally, [4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate may have off-target effects on other ion channels, which can complicate data analysis.

Future Directions

There are several future directions for research involving [4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate, including investigating its effects on other ion channels, exploring its potential as a therapeutic agent for conditions such as pain and muscle disorders, and developing more potent and selective analogs for use in research. Additionally, further studies are needed to fully understand the mechanism of action of [4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate and its potential applications in various fields of research.
Conclusion
In conclusion, [4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate is a chemical compound that has shown promise as a tool for studying the function of ion channels, particularly Nav1.4. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there are limitations to the use of [4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate in research, its potential as a tool for investigating the function of ion channels warrants further investigation.

Synthesis Methods

The synthesis of [4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate involves a multi-step process that begins with the preparation of 4-fluorosulfonyloxyphenylamine, which is then reacted with 4-(trifluoromethyl)cyclohexanone to form the intermediate product. The final step involves reacting the intermediate product with methyl chloroformate to yield [4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate.

properties

IUPAC Name

[4-(trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO5S/c16-15(17,18)11-3-1-10(2-4-11)9-24-14(21)20-12-5-7-13(8-6-12)25-26(19,22)23/h5-8,10-11H,1-4,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQNHNZBDYOAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1COC(=O)NC2=CC=C(C=C2)OS(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.